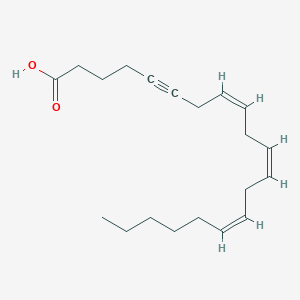

Eicosa-8,11,14-trien-5-ynoic acid

Overview

Description

Eicosa-8,11,14-trien-5-ynoic acid is a trienoic fatty acid, which is a type of icosanoic acid containing double bonds at positions 8, 11, and 14 and a triple bond at position 5 . It is also known as 8,11,14-Eicosatrien-5-ynoic acid .

Molecular Structure Analysis

The molecular formula of Eicosa-8,11,14-trien-5-ynoic acid is C20H30O2 . It contains a total of 51 bonds, including 21 non-H bonds, 5 multiple bonds, 12 rotatable bonds, 4 double bonds, 1 triple bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis

Eicosa-8,11,14-trien-5-ynoic acid has a molecular weight of 302.45 . It has a density of 1.0±0.1 g/cm3, a boiling point of 444.7±45.0 °C at 760 mmHg, and a flash point of 212.2±23.4 °C . It has 2 H bond acceptors, 1 H bond donor, and 14 freely rotating bonds .Scientific Research Applications

Inhibition of Lipoxygenase Enzymes

5,6-dehydroarachidonic acid: is known to inhibit 5-lipoxygenase enzymes. This application is significant in the study of inflammatory diseases where lipoxygenases play a role in the biosynthesis of leukotrienes, compounds that mediate inflammatory responses .

Study of Arachidonic Acid Metabolism

As an analog of arachidonic acid with a modified double bond, this compound is used to study the metabolism of arachidonic acid itself. It helps in understanding the conversion of arachidonic acid to various bioactive eicosanoids .

Cancer Research

The modification in 5,6-dehydroarachidonic acid structure could affect the way cells proliferate and survive. Its impact on cancer cell metabolism and viability makes it a valuable tool in oncological studies .

Neurological Studies

Eicosanoids, derived from arachidonic acid, are involved in various brain functions and pathologies. By studying the effects of 5,6-dehydroarachidonic acid, researchers can gain insights into neurological diseases and potential treatments .

Cardiovascular Research

The role of eicosanoids in cardiovascular health and disease is well-documented. Using 5,6-dehydroarachidonic acid, scientists can explore the pathways involved in heart diseases and develop new therapeutic strategies .

Immunology

This compound’s ability to modulate the immune response via lipoxygenase inhibition is crucial for understanding and treating autoimmune diseases. It serves as a probe to dissect complex immune pathways .

Respiratory Disorders

Given its role in the synthesis of leukotrienes, 5,6-dehydroarachidonic acid is relevant in researching respiratory conditions like asthma, where leukotrienes cause airway constriction and inflammation .

Development of Anti-inflammatory Drugs

The inhibitory action of 5,6-dehydroarachidonic acid on lipoxygenase makes it a candidate for the development of anti-inflammatory drugs. It provides a structural framework for designing novel therapeutics .

Mechanism of Action

- Role : 5-LOX is involved in the biosynthesis of leukotrienes, which are potent lipid mediators implicated in inflammation and immune responses .

- Resulting Changes : Reduced leukotriene production may modulate inflammatory processes and cellular responses .

- Affected Pathways : The arachidonic acid pathway is impacted. Specifically, 5,6-dehydroarachidonic acid interferes with the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a key step in leukotriene synthesis .

Target of Action

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOQWSLKUVKKAO-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eicosa-8,11,14-trien-5-ynoic acid | |

CAS RN |

58688-54-3 | |

| Record name | Eicosa-8,11,14-trien-5-ynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058688543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

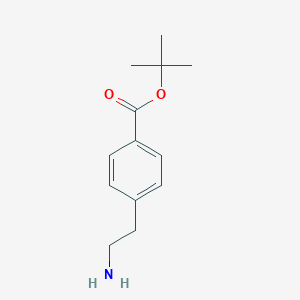

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 5,6-dehydroarachidonic acid and how does it work?

A1: 5,6-Dehydroarachidonic acid (also known as 5,6-DHA or Eicosa-8,11,14-trien-5-ynoic acid) is a potent and irreversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid cascade. [, ] This cascade is responsible for producing various signaling molecules involved in inflammation and cell growth. 5,6-DHA acts by binding to the active site of 5-LO, preventing the enzyme from converting arachidonic acid into its downstream products, primarily leukotrienes. [, ]

Q2: What are the downstream effects of inhibiting 5-LO with 5,6-DHA?

A2: By inhibiting 5-LO, 5,6-DHA effectively reduces the production of leukotrienes, specifically leukotriene C4 (LTC4) and leukotriene B4 (LTB4). [] These leukotrienes are potent inflammatory mediators involved in various physiological processes like smooth muscle contraction, vascular permeability, and immune cell recruitment. [] Consequently, 5,6-DHA exhibits anti-inflammatory effects by suppressing leukotriene-mediated signaling pathways.

Q3: How does 5,6-DHA impact cell growth?

A3: Studies have shown that 5,6-DHA can inhibit the growth of various cell types, including vascular smooth muscle cells and endothelial cells. [, ] This effect is attributed to its ability to block the production of 5-LO metabolites, which are suggested to play a role in cell proliferation signaling. []

Q4: Has 5,6-DHA been used to study specific cell types?

A4: Yes, 5,6-DHA has been utilized in research to investigate the role of 5-LO in various cell types, including:

- Fibroblasts: Research suggests that platelet-stimulated proliferation of fibroblasts is mediated by increased 5-LO activity, and this effect can be blocked by 5,6-DHA. []

- Mast cells: Studies have demonstrated that 5,6-DHA can inhibit the release of leukotrienes from mast cells activated by various stimuli, highlighting its role in modulating mast cell degranulation and inflammatory responses. []

- Neurons: 5,6-DHA has been shown to inhibit TRPM7 channel activity, a channel involved in neuronal cell death. This suggests a potential neuroprotective effect of 5,6-DHA. []

Q5: Are there any structural analogs of 5,6-DHA that have different effects?

A5: Yes, while 5,6-DHA specifically targets 5-LO, other structurally similar compounds like 11,12-dehydroarachidonic acid have been shown to irreversibly inhibit the cyclooxygenase pathway, which is responsible for prostaglandin synthesis. [] This highlights the importance of subtle structural variations in achieving selectivity for different enzymes within the arachidonic acid cascade.

Q6: What are the limitations of using 5,6-DHA in research?

A6: While a valuable tool in research, 5,6-DHA has limitations:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.